Spinosyn H -

Spinosyn H

Catalog Number: EVT-1594853
CAS Number:
Molecular Formula: C40H63NO10
Molecular Weight: 717.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spinosyn H is a macrolide.
Overview

Spinosyn H is a member of the spinosyn family, which comprises a group of insecticides derived from the fermentation of the bacterium Saccharopolyspora spinosa. These compounds are recognized for their potent insecticidal activity and lower environmental impact compared to traditional insecticides. Spinosyn H, like its counterparts, is characterized by its complex tetracyclic structure, which contributes to its biological efficacy.

Source

Spinosyn H is produced through the fermentation of Saccharopolyspora spinosa, a soil-dwelling actinomycete. This organism synthesizes spinosyns as secondary metabolites, which are then extracted and purified for agricultural use. The biosynthetic pathways leading to spinosyn production involve multiple enzymatic steps, including polyketide synthesis and glycosylation reactions.

Classification

Spinosyn H falls under the category of natural insecticides and is classified as a macrolide. It is structurally related to other spinosyns, such as spinosyn A and spinosad, which are widely used in pest control.

Synthesis Analysis

Methods

The synthesis of Spinosyn H involves complex biochemical pathways within Saccharopolyspora spinosa. The biosynthetic process can be outlined in several key stages:

  1. Polyketide Synthesis: The core structure of spinosyns is assembled from acetate and propionate units through a type I polyketide synthase pathway.
  2. Glycosylation: Following the formation of the aglycone, sugars such as rhamnose and forosamine are sequentially added. The addition of rhamnose involves methylation at specific hydroxyl positions.
  3. Enzymatic Modifications: Several methyltransferases (such as SpnH, SpnI, and SpnK) are responsible for the methylation of rhamnose moieties, influencing the final structure and activity of Spinosyn H.

Technical Details

Research has shown that the biosynthesis involves multiple enzymes that work in concert to modify the aglycone and sugar components. For instance, studies have demonstrated that SpnH plays a crucial role in determining the methylation pattern during synthesis, which affects the compound's biological activity .

Molecular Structure Analysis

Structure

The molecular structure of Spinosyn H features a complex tetracyclic framework with various functional groups attached, including hydroxyl groups and sugar moieties. The precise arrangement of these groups is critical for its insecticidal properties.

Data

The structural elucidation of spinosyns typically involves advanced techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about bond connectivity, stereochemistry, and molecular conformation.

Chemical Reactions Analysis

Reactions

Spinosyn H undergoes several chemical reactions during its biosynthesis:

  1. Methylation Reactions: Catalyzed by specific methyltransferases that add methyl groups to hydroxyl positions on sugars.
  2. Oxidation Reactions: Involving enzymes like SpnJ that oxidize specific carbon centers in the aglycone structure.
  3. Glycosylation Reactions: Where sugars are attached to the aglycone through glycosidic bonds.

Technical Details

The characterization of these reactions often employs high-performance liquid chromatography (HPLC) to monitor product formation and enzyme activity during the biosynthetic process .

Mechanism of Action

Process

The insecticidal mechanism of action for Spinosyn H primarily involves targeting nicotinic acetylcholine receptors in insects. The compound acts as an agonist at these receptors, leading to prolonged stimulation and subsequent paralysis or death of the pest.

Data

Studies have indicated that spinosyns exhibit high selectivity towards insect receptors compared to mammalian ones, contributing to their safety profile for non-target organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Contains functional groups that may participate in further chemical reactions or modifications.

Relevant data on physical properties can be obtained from analytical studies that assess solubility, stability, and reactivity under various conditions .

Applications

Scientific Uses

Spinosyn H is primarily utilized in agriculture as an insecticide against a variety of pests including caterpillars, thrips, and leafminers. Its application extends beyond conventional farming into organic agriculture due to its natural origin and lower toxicity profile compared to synthetic pesticides.

Additionally, research into spinosyns continues to explore their potential uses in integrated pest management strategies, highlighting their role in sustainable agriculture practices .

Biosynthesis and Genetic Regulation of Spinosyn H

Gene Cluster Architecture in Saccharopolyspora spinosa

The biosynthesis of spinosyn H, a minor component of the spinosad insecticide complex, is governed by a large gene cluster within the genome of Saccharopolyspora spinosa. This cluster spans approximately 74 kb and comprises 23 genes responsible for constructing the polyketide backbone, attaching deoxysugars, and catalyzing post-assembly modifications [7] [9]. Key functional segments include:

  • Polyketide synthase (PKS) genes (spnA–spnE): Encode multi-modular enzymes for macrolactone assembly.
  • Sugar biosynthesis and attachment genes (gtt, gdh, epi, kre): Direct rhamnose synthesis and glycosylation.
  • Tailoring enzymes (spnF, spnJ, spnL, spnM): Mediate cyclization and cross-bridging reactions.
  • Methyltransferase genes (spnH, spnI, spnK): Catalyze O-methylation of rhamnose, with spnH specifically implicated in spinosyn H biosynthesis [6] [9].

Table 1: Key Genes in the Spinosyn Biosynthetic Cluster

GeneFunctionRole in Spinosyn H Biosynthesis
spnA–spnEPolyketide synthase subunitsAssemble 21-carbon macrolactone backbone
spnGRhamnosyltransferaseAttaches rhamnose to C-9 of aglycone
spnH2'-O-MethyltransferaseDemethylates rhamnose at C-2' (inactive in H)
spnPForosaminyltransferaseAttaches forosamine to C-17
spnJFlavin-dependent dehydrogenaseOxidizes C-15-OH to initiate cyclization

The cluster’s organization ensures coordinated expression, with regulatory genes like ORF-L16 (a LysR-family transcriptional activator) binding to seven promoters within the cluster to upregulate transcription. Deletion of ORF-L16 reduces spinosyn production by >99%, underscoring its critical role [4].

Role of Polyketide Synthase (PKS) in Macrolide Core Assembly

The spinosyn H aglycone originates from a type I modular PKS system encoded by spnA–spnE. This PKS assembly line incorporates acetate (C2) and propionate (C3) extender units via 12 modules, generating a linear polyketide chain. Key steps include:

  • Chain initiation: Acetyl-CoA loading by the loading module.
  • Elongation: Module-specific reactions (ketoreduction, dehydration, enoylreduction) establish stereocenters.
  • Termination: Macrocyclization via thioesterase (TE) domain releases the 14-membered macrolactone (precursor to the tricyclic aglycone) [2] [5].

Spinosyn H differs from spinosyn A due to the absence of a methyl group at C-2' of rhamnose. However, its aglycone core is identical, indicating that PKS specificity does not directly govern this variation. Instead, the PKS incorporates methylmalonyl-CoA extender units at modules 2, 6, and 8, introducing C6, C16, and C21 methyl groups [6] [10].

Table 2: PKS Module Activities in Spinosyn Core Assembly

ModuleExtender UnitModificationsStructural Outcome
1 (SpnA)Malonyl-CoAKetoreductionC1-C2 β-hydroxy
2 (SpnA)Methylmalonyl-CoADehydration, enoylreductionC3-C4 trans-alkene
6 (SpnC)Methylmalonyl-CoAKetoreductionC16 methyl, C15-OH
12 (SpnE)Malonyl-CoANoneTerminates chain, cyclizes

Enzymatic Modifications of the Rhamnose and Forosamine Moieties

Spinosyn H is characterized by a 2'-O-demethylated rhamnose moiety attached at C-9 of the aglycone. This structural deviation arises from the inactivation of the methyltransferase SpnH, which typically methylates the 2'-OH of rhamnose in spinosyn A [6] [8]. The sugar biosynthesis pathway involves:1. Rhamnose synthesis:- TDP-glucose is converted to TDP-4-keto-6-deoxyglucose by gdh (GDP-glucose dehydratase).- epi (epimerase) and kre (ketoreductase) generate TDP-L-rhamnose.- spnH (2'-O-MT), spnI (3'-O-MT), and spnK (4'-O-MT) sequentially methylate rhamnose. Spinosyn H arises when SpnH is inactive, leaving the 2'-OH unmethylated [1] [6].2. Forosamine synthesis:- spnN, spnO, spnQ, spnR, spnS convert TDP-glucose to TDP-D-forosamine (4-N,N-dimethylamino-2,3,4,6-tetradeoxysugar).- SpnP (glycosyltransferase) attaches forosamine to the C-17-OH of the pseudoaglycone [2] [10].

The attachment of rhamnose (by SpnG) precedes forosamine addition and is essential for the subsequent SpnL-catalyzed transannular cyclization that completes the tetracyclic core [3] [10].

Functional Characterization of spnJ and Other Diels-Alderase Candidates

The formation of spinosyn H’s tetracyclic aglycone involves two key cyclization steps:

  • SpnJ-catalyzed oxidation: This flavin-dependent dehydrogenase oxidizes the C-15 hydroxyl of the macrolactone precursor to a ketone, enabling dehydration by SpnM [5] [10].
  • Transannular [4+2] cycloaddition:
  • SpnM dehydrates the oxidized intermediate, generating a conjugated diene-ene system (precursor for cyclization).
  • SpnF accelerates the intramolecular Diels-Alder reaction, forming the perhydro-as-indacene core with a rate enhancement of ~500-fold compared to the uncatalyzed reaction [3] [5].

While spnF was initially hypothesized to encode a Diels-Alderase, biochemical studies confirm it acts as a pericyclase that orchestrates substrate conformation without forming covalent intermediates. Other candidates (spnL, spnM) were ruled out:

  • spnL catalyzes a Rauhut-Currier reaction (C-C bond formation between C-3 and C-14) after rhamnosylation.
  • spnM functions solely as a dehydratase [3] [5] [10].

Table 3: Enzymes Catalyzing Aglycone Cyclization

EnzymeReaction CatalyzedEvidence for Diels-Alderase Activity
SpnJC-15 oxidation (dehydrogenation)Converts macrolactone to enone
SpnM1,4-DehydrationGenerates diene for cyclization
SpnF[4+2] Cycloaddition accelerator500-fold rate enhancement; no cofactors
SpnLTransannular Rauhut-Currier reactionRequires rhamnosylated intermediate

All spinosyn compounds mentioned: Spinosyn A, Spinosyn D, Spinosyn H, Spinosyn J, Spinosyn K.

Properties

Product Name

Spinosyn H

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C40H63NO10

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-37(44)39(46-8)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39+,40+/m1/s1

InChI Key

IOCQRADVOJDJIS-SGFJDKLNSA-N

Synonyms

spinosyn H
spinosyn-H

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)O)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

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